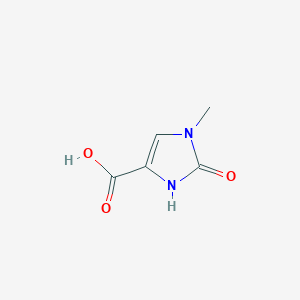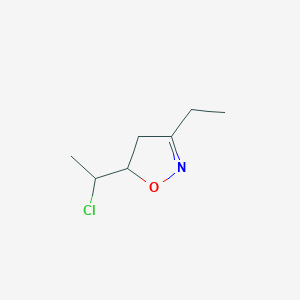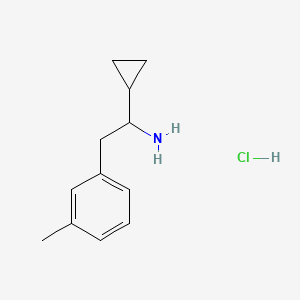
1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The central N (1)–N (2)–C (1–3) five-membered heterocycle is planar with in limits of 0.05 Ǻ, and the distribution of bond lengths and valence angles indicates the conjugation of the nonbonded electron pair of atoms N (1) and N (2) with the π-system of the bonds C=O, C=S, and C=C in the heterocycle .Chemical Reactions Analysis
The reaction of 1-alklyl (aryl)-5-alkyl (aryl)amino-3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbo-nitriles with hydrogen sulfide was investigated . Unexpectedly, this led, after treatment of the reaction products with triethyl orthoformate, to 1,2,4-dithiazol-5-ylidene-5-thioxoimidazolidin-2-one derivatives .Scientific Research Applications
Chemical Properties and Crystal Structure
- The hydrolysis of related compounds leads to the formation of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, which crystallizes as a dihydrate, exhibiting a flat molecular structure. Molecules are linked via hydrogen bonding into a three-dimensional network, indicating potential applications in crystallography and materials science (Wu, Liu, & Ng, 2005).
Synthesis and Transformations
- Research has focused on the synthesis of new optically active 1H-imidazole derivatives by reacting certain ketones with amino acid methyl esters and formaldehyde. Such synthetic methods could have implications in developing novel organic compounds (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Crystallography and Materials Science
- Several studies have shown the utility of imidazole derivatives in crystallography. For instance, the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, a compound related to 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid, demonstrates the potential for designing novel molecular arrangements (Li, Liu, Zhu, Chen, & Sun, 2015).
Potential in Sensory Materials
- Certain derivatives of this compound exhibit luminescent properties. These properties are utilized in creating luminescent sensors, demonstrating their potential in chemical detection and environmental monitoring (Ding, Liu, Shi, Sun, Wang, & Chen, 2017).
Medicinal Chemistry
- The structure and synthesis of certain imidazole derivatives offer insights into the development of novel compounds with potential applications in medicinal chemistry, such as angiotensin II receptor antagonists (Yanagisawa et al., 1996).
Organic Synthesis
- The synthesis of imidazole derivatives has implications in organic chemistry, particularly in the formation of complex organic molecules. This has potential applications in developing new synthetic routes for complex organic compounds (Dumpis, Alekseeva, Litasova, & Piotrovskii, 2003).
Antioxidant and Antimicrobial Activities
- Some studies focus on the synthesis of imidazole derivatives and their evaluation for antioxidant and antimicrobial activities, suggesting potential applications in the development of new pharmacological agents (Bassyouni et al., 2012).
Corrosion Inhibition
- Imidazole derivatives have been studied for their corrosion inhibition properties, indicating their potential use in protecting metals from corrosion, which is vital in industrial applications (Ammal, Prajila, & Joseph, 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which these compounds are part of, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with multiple receptors, which can lead to a variety of downstream effects .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting they could have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can influence the enzyme’s activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it may affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through different pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context . The compound’s structure allows it to fit into the active sites of enzymes, where it can form hydrogen bonds and coordinate with metal ions. These interactions can lead to changes in the enzyme’s conformation and activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . It has been found to be relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular behavior, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing antioxidant defenses or modulating metabolic pathways . At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism . For example, it can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function, influencing cellular processes such as signaling and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Its subcellular localization is crucial for its activity and effects on cellular processes.
Properties
IUPAC Name |
3-methyl-2-oxo-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-7-2-3(4(8)9)6-5(7)10/h2H,1H3,(H,6,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLSYUCAVAOMNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717675 | |
| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17245-61-3 | |
| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride](/img/structure/B1525512.png)

![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1525515.png)



![2-Methyl-3-[(methylsulfanyl)methyl]aniline](/img/structure/B1525522.png)




